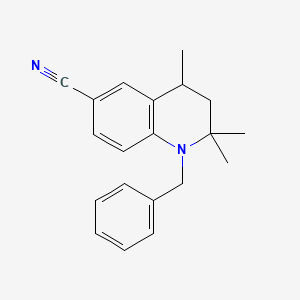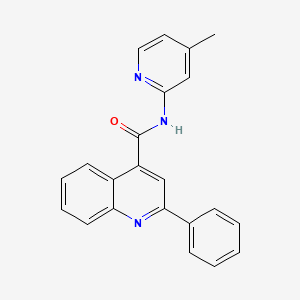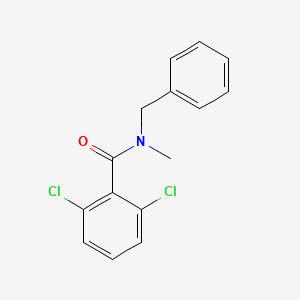![molecular formula C19H18ClN3O5 B11181210 3-chloro-N'-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11181210.png)
3-chloro-N'-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a chloro-substituted benzohydrazide moiety and a dimethoxyphenyl-substituted pyrrolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: The starting material, 2,5-dimethoxybenzaldehyde, undergoes a condensation reaction with an appropriate amine to form the corresponding imine. This imine is then cyclized to form the pyrrolidinone ring.
Introduction of the Chloro Group: The pyrrolidinone intermediate is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzohydrazide Moiety: The chlorinated pyrrolidinone is reacted with hydrazine hydrate to form the benzohydrazide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
3-chloro-N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N’-[1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide
- 3-chloro-N’-[1-(2-hydroxybenzylidene)benzohydrazide]
Uniqueness
3-chloro-N’-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific substitution pattern and the presence of both the dimethoxyphenyl and pyrrolidinone moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H18ClN3O5 |
|---|---|
Molecular Weight |
403.8 g/mol |
IUPAC Name |
3-chloro-N'-[1-(2,5-dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide |
InChI |
InChI=1S/C19H18ClN3O5/c1-27-13-6-7-16(28-2)15(9-13)23-17(24)10-14(19(23)26)21-22-18(25)11-4-3-5-12(20)8-11/h3-9,14,21H,10H2,1-2H3,(H,22,25) |
InChI Key |
LISYNLZTPGQVOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4,6-Dihydroxy-5-methylpyrimidin-2-yl)sulfanyl]-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B11181141.png)

![6-(3,4-dimethoxyphenyl)-2-[(4,8-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11181162.png)

![6,8,8,9-tetramethyl-3-{[(4-methylpyrimidin-2-yl)sulfanyl]acetyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11181166.png)
![N-(2,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11181167.png)

![4-chloro-N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11181183.png)


![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl benzoate](/img/structure/B11181199.png)
![7-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11181200.png)
![3-{[(E)-(4-nitrophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one](/img/structure/B11181203.png)
